N-(3,4-dimethoxyphenethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
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Description
N-(3,4-dimethoxyphenethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C16H19F3N4O4 and its molecular weight is 388.347. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Pathways and Chemical Transformations : Research has explored the synthesis of N-acylcatecholamines and dihydroisoquinolines from N-acyl-3,4-dimethoxyphenethylamines, demonstrating the versatility of these compounds in generating diverse chemical structures. The use of boron tribromide has been highlighted as a novel approach for the preparation of higher halogenated derivatives, showcasing the compound's role in synthetic organic chemistry (Niederstein & Peter, 1989).
Radiosynthesis Applications : In another study, the compound was used as a precursor in the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener, highlighting its potential in agricultural research and development (Latli & Casida, 1995).
Biological Activity and Pharmacological Potential
Antitumor Activity : A novel series of compounds structurally related to "N-(3,4-dimethoxyphenethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide" were designed, synthesized, and evaluated for their in vitro antitumor activity. Some derivatives demonstrated significant broad-spectrum antitumor activity, suggesting potential therapeutic applications (Al-Suwaidan et al., 2016).
Chemical Structure and Muscarinic Agonist Activity : Studies have also delved into the synthesis, structure, and dynamic stereochemistry of related compounds, investigating their muscarinic agonist activity. This research underscores the potential of these compounds in developing treatments for diseases influenced by the muscarinic receptors (Negrebetsky et al., 2008).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O4/c1-22-14(16(17,18)19)21-23(15(22)25)9-13(24)20-7-6-10-4-5-11(26-2)12(8-10)27-3/h4-5,8H,6-7,9H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLZMIKUMPYUHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)NCCC2=CC(=C(C=C2)OC)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.